molecular formula C14H20N2O2 B049348 (Morpholinyl-2-methoxy)-8-tetrahydro-1,2,3,4-quinoline CAS No. 118976-31-1

(Morpholinyl-2-methoxy)-8-tetrahydro-1,2,3,4-quinoline

Cat. No. B049348
M. Wt: 248.32 g/mol
InChI Key: YMNBBAJVOOXJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Morpholinyl-2-methoxy)-8-tetrahydro-1,2,3,4-quinoline is a chemical compound that has gained significant interest in scientific research due to its unique properties. It is a quinoline derivative that has been synthesized through various methods and has shown potential in various fields of research.

Mechanism Of Action

The mechanism of action of (Morpholinyl-2-methoxy)-8-tetrahydro-1,2,3,4-quinoline is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer progression.

Biochemical And Physiological Effects

Studies have shown that (Morpholinyl-2-methoxy)-8-tetrahydro-1,2,3,4-quinoline has several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. It has also been shown to induce apoptosis (cell death) in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of (Morpholinyl-2-methoxy)-8-tetrahydro-1,2,3,4-quinoline is that it is relatively easy to synthesize. It has also shown promising results in various scientific research studies. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential use in certain applications.

Future Directions

There are several future directions for the research of (Morpholinyl-2-methoxy)-8-tetrahydro-1,2,3,4-quinoline. One future direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another future direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

The synthesis of (Morpholinyl-2-methoxy)-8-tetrahydro-1,2,3,4-quinoline has been achieved through various methods. One such method involves the reaction of 2-methoxyaniline with ethyl acetoacetate in the presence of sodium ethoxide to form 2-(2-methoxyphenyl)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with morpholine and hydrochloric acid to form the final product.

Scientific Research Applications

(Morpholinyl-2-methoxy)-8-tetrahydro-1,2,3,4-quinoline has shown potential in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

118976-31-1

Product Name

(Morpholinyl-2-methoxy)-8-tetrahydro-1,2,3,4-quinoline

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

2-(1,2,3,4-tetrahydroquinolin-8-yloxymethyl)morpholine

InChI

InChI=1S/C14H20N2O2/c1-3-11-4-2-6-16-14(11)13(5-1)18-10-12-9-15-7-8-17-12/h1,3,5,12,15-16H,2,4,6-10H2

InChI Key

YMNBBAJVOOXJFS-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=CC=C2)OCC3CNCCO3)NC1

Canonical SMILES

C1CC2=C(C(=CC=C2)OCC3CNCCO3)NC1

synonyms

(morpholinyl-2-methoxy)-8-tetrahydro-1,2,3,4-quinoline
S 11701
S-11701

Origin of Product

United States

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